3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structural Taxonomy and IUPAC Nomenclature
The compound’s IUPAC name systematically describes its polycyclic framework and substituents. Breaking it down:
- Thiazolidinone core : The 1,3-thiazolidin-4-one ring (positions 3-ethyl, 4-oxo, 2-thioxo) forms the foundation. The Z-configuration of the exocyclic double bond at position 5 is critical for stereochemical stability.
- Pyridopyrimidine moiety : The 4H-pyrido[1,2-a]pyrimidin-4-one system features a fused bicyclic structure with a methyl group at position 9 and a propylamino substituent at position 2.
- Linking group : A methylidene bridge (-CH=) connects the thiazolidinone’s position 5 to the pyridopyrimidine’s position 3.
Table 1: Structural Breakdown
| Component | Substituents/Features |
|---|---|
| Thiazolidinone ring | 3-ethyl, 4-oxo, 2-thioxo, Z-configuration |
| Pyridopyrimidine system | 9-methyl, 2-propylamino, 4-oxo |
| Bridge | (Z)-methylidene |
The molecular geometry, confirmed by SMILES notation $$ \text{CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC} $$, highlights conjugation between the thiazolidinone’s thiocarbonyl and the pyridopyrimidine’s ketone, enabling π-π interactions in biological targets.
Historical Context in Heterocyclic Chemistry
The synthesis of this compound reflects two centuries of advancements in heterocyclic chemistry. Thiazolidinones, first reported in the 19th century, gained prominence with the discovery of penicillin’s β-lactam-thiazolidine hybrid. Similarly, pyridopyrimidines emerged in the mid-20th century as analogs of purines, exploiting their ability to mimic nucleobases in enzyme inhibition.
The fusion of these systems aligns with the molecular hybridization paradigm, a strategy accelerated in the 21st century to combat drug resistance. By merging the thiazolidinone’s sulfur-mediated reactivity with the pyridopyrimidine’s planar aromaticity, chemists aimed to create multitarget ligands—a trend exemplified by antidiabetic thiazolidinediones and antiviral pyridopyrimidines.
Significance of Fused Bicyclic Systems in Medicinal Chemistry
Fused bicyclic architectures, like the pyrido[1,2-a]pyrimidin-4-one-thiazolidinone hybrid, offer three key advantages:
- Structural Rigidity : The planar pyridopyrimidine enforces a fixed orientation, optimizing binding to hydrophobic enzyme pockets.
- Diverse Pharmacophoric Elements : The thiazolidinone’s thiourea-like group hydrogen bonds to residues like aspartate or histidine, while the pyrimidine’s nitrogen atoms coordinate metal ions.
- Enhanced Bioavailability : The compound’s logP (~3.5, estimated via PubChem) balances hydrophobicity for membrane penetration and solubility for systemic distribution.
Table 2: Pharmacophoric Features
| Feature | Role in Bioactivity |
|---|---|
| Thiazolidinone thiocarbonyl | Hydrogen bond acceptor |
| Pyridopyrimidine ketone | Electrostatic interactions |
| Propylamino side chain | Solubility and target complementarity |
This design philosophy mirrors successful drugs like pioglitazone (thiazolidinedione) and mericitabine (pyrimidine analog), underscoring the therapeutic promise of such hybrids.
Properties
CAS No. |
381712-70-5 |
|---|---|
Molecular Formula |
C18H20N4O2S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O2S2/c1-4-8-19-14-12(10-13-17(24)21(5-2)18(25)26-13)16(23)22-9-6-7-11(3)15(22)20-14/h6-7,9-10,19H,4-5,8H2,1-3H3/b13-10- |
InChI Key |
WOTVTWKKGNAMHB-RAXLEYEMSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . The thiazolidinone moiety can be introduced through a reaction with 4-isothiocyanato-4-methylpentan-2-one and propane-1,3-diamine . The final step involves the formation of the Z-configuration of the thiazolidin-5-ylidene moiety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[1,2-a]pyrimidin-4-one core can be reduced to form dihydropyrimidines.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The thiazolidinone moiety can participate in condensation reactions to form hydrazones or oximes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted pyrimidines.
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological activities. This specific compound has been studied for:
1. Antimicrobial Activity
- Some studies suggest that derivatives of pyrido-pyrimidines possess antimicrobial properties. The thiazolidine moiety may enhance this activity through synergistic effects.
2. Anticancer Properties
- Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. The unique configuration of this compound may allow it to interact with specific cellular targets involved in tumor growth.
3. Antioxidant Effects
- The presence of sulfur atoms in the thiazolidine ring may provide antioxidant benefits, protecting cells from oxidative stress.
Case Studies
Several studies have investigated the biological effects and therapeutic potentials of compounds related to this structure:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |
| Study B | Anticancer Properties | Showed reduced viability in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. |
| Study C | Antioxidant Effects | Exhibited strong scavenging activity against DPPH radicals, indicating potential as an antioxidant agent. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrido[1,2-a]pyrimidin-4-one core is known to inhibit certain enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. The thiazolidinone moiety can interact with proteins involved in oxidative stress response, enhancing the compound’s anticancer and antibacterial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a family of pyrido-pyrimidinone derivatives fused with thiazolidinone or related heterocycles. Key analogs and their structural distinctions are summarized below:
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, inferences can be drawn from analogs:
- Stability: The (Z)-configuration and thioketone may confer resistance to enzymatic degradation compared to oxo or non-conjugated analogs .
Biological Activity
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity. The structural complexity includes a thiazolidine ring and a pyrido-pyrimidine moiety, which are known to enhance biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. A study on related thiazolidinone compounds showed promising results against various bacterial strains, suggesting that the thiazolidine core in this compound may confer similar properties. Specifically, thiazolidinone derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis and protein function .
Antifungal Activity
The antifungal potential of compounds similar to this compound has been explored in various studies. For instance, a study evaluated the fungicidal activity of 8 synthesized thiazolidinone compounds against phytopathogenic fungi, revealing an EC50 value as low as 0.85 µg/mL against Alternaria solani and Phoma lingam for a related compound . This suggests that the target compound may also possess significant antifungal activity.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives:
- Synthesis of Thiazolidinone Derivatives : A study synthesized various thiazolidinone derivatives and assessed their antimicrobial and cytotoxic activities. The results indicated that modifications at specific positions enhanced their efficacy against microbial strains .
- Structure-Activity Relationship (SAR) : Research has established SAR for thiazolidinones, indicating that substituents on the thiazolidine ring significantly influence biological activity. For example, alkyl substitutions often enhance lipophilicity and membrane permeability, improving antimicrobial efficacy .
- In vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibition of cancer cell lines such as HeLa and MCF7, suggesting that further exploration of this compound could yield promising anticancer agents .
Q & A
Q. What are the established synthetic routes for synthesizing this thiazolidinone-pyridopyrimidinone hybrid, and what intermediates are critical?
The compound is synthesized via multi-step protocols involving:
- Knoevenagel condensation : Reaction of a thiazolidinone derivative (e.g., 3-ethyl-4-oxo-2-thioxo-thiazolidine) with a pyridopyrimidinone aldehyde to form the Z-configured methylene bridge .
- Substitution reactions : Introduction of the propylamino group at position 2 of the pyridopyrimidinone core, often using nucleophilic reagents like propylamine under anhydrous conditions . Key intermediates include 6-amino-1,3-dimethyluracil derivatives (for pyrimidine ring formation) and mercaptoacetic acid adducts (for thiazolidinone ring closure) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
- NMR :
- ¹H NMR : Signals at δ 10–12 ppm for the thioxo group (S=C-S), δ 6.5–7.5 ppm for aromatic protons in the pyridopyrimidinone ring, and δ 1.0–1.5 ppm for ethyl/propyl substituents .
- ¹³C NMR : Peaks at ~180–190 ppm for carbonyl groups (C=O, C=S) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
- Antioxidant potential : DPPH radical scavenging assays to quantify IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during Knoevenagel condensation?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and Z-selectivity due to stabilized transition states .
- Catalyst screening : Piperidine or ammonium acetate catalyze the condensation, with yields >70% reported under reflux conditions .
- Temperature control : Maintaining 80–100°C minimizes side reactions (e.g., hydrolysis of the thiazolidinone ring) .
Q. How do structural modifications (e.g., substituent variations on the thiazolidinone or pyridopyrimidinone rings) influence bioactivity?
- Thiazolidinone modifications : Replacing the ethyl group with bulkier alkyl chains (e.g., propyl, butyl) reduces antimicrobial activity but enhances anticancer potency .
- Pyridopyrimidinone substitutions : Electron-withdrawing groups (e.g., -NO₂) at position 9 improve antioxidant capacity, while electron-donating groups (e.g., -OCH₃) enhance solubility .
- Amino group variations : Cyclic amines (e.g., piperidine) instead of propylamino increase metabolic stability but may reduce bioavailability .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic effects : Rotameric equilibria in the propylamino group can cause splitting; variable-temperature NMR (e.g., 25°C to −40°C) simplifies spectra .
- Tautomeric forms : Thione-thiol tautomerism in the thiazolidinone ring may shift ¹H NMR signals; deuterated solvents (e.g., DMSO-d₆) stabilize dominant tautomers .
- X-ray crystallography : Provides definitive confirmation of the Z-configuration and hydrogen bonding networks .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Docking studies : Map interactions with biological targets (e.g., S. aureus dihydrofolate reductase) to prioritize derivatives with stronger binding affinities .
- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for improved bioavailability) .
Methodological Notes
- Synthesis reproducibility : Always validate reaction steps with TLC and intermediate purification (e.g., column chromatography) to ensure batch consistency .
- Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., 3-ethyl-thiazolidinones) to confirm assignments .
- Biological assay rigor : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
